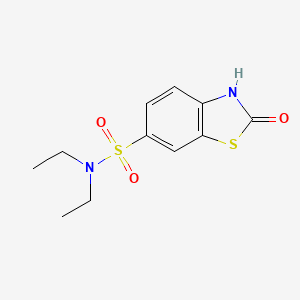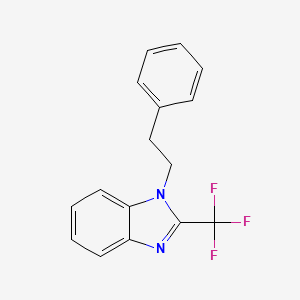![molecular formula C18H11ClN4O3 B15004247 4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15004247.png)
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring system substituted with a 1,2,4-oxadiazole ring and a 4-chloro-3-nitrophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 4-chloro-3-nitrophenyl group: This step involves the nitration of a chloro-substituted aromatic compound, followed by coupling with the oxadiazole intermediate.
Formation of the quinoline ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the quinoline ring system.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the formulation of agrochemicals.
作用機序
The mechanism of action of 4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can be compared with other similar compounds, such as:
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline: This compound lacks the chloro group, which may affect its ability to undergo substitution reactions.
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-quinoline: This compound lacks the methyl group, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H11ClN4O3 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
5-(4-chloro-3-nitrophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H11ClN4O3/c1-10-8-13(12-4-2-3-5-15(12)20-10)17-21-18(26-22-17)11-6-7-14(19)16(9-11)23(24)25/h2-9H,1H3 |
InChIキー |
IQNXIHWBXKPRGF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B15004172.png)
![1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15004180.png)
![Ethyl 6-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004186.png)
![Ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate](/img/structure/B15004196.png)

![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea](/img/structure/B15004211.png)
![Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-](/img/structure/B15004228.png)
![[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B15004230.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B15004231.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
![4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004245.png)
![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
